6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one
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Overview
Description
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one is a heterocyclic compound that features both imidazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one typically involves the reaction of lithiated 2-methyl-4,5-diphenyloxazole with the methyl enol ether of an α-bromo ketone, followed by hydrolysis . This method allows for the formation of the γ-keto-oxazole intermediate, which can then undergo intramolecular ring transformation with hydrazine to form the desired imidazole-oxazole fused ring system .
Industrial Production Methods
While specific industrial production methods for 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic nature allows for potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine
- 5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Uniqueness
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one is unique due to its specific fusion of imidazole and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural features.
Properties
CAS No. |
34806-22-9 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
6,6-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5-one |
InChI |
InChI=1S/C17H14N2O2/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)18-16-19(15)11-12-21-16/h1-10H,11-12H2 |
InChI Key |
FEJOCALOHMRDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC(C(=O)N21)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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